Nerispirdine hydrochloride

Vue d'ensemble

Description

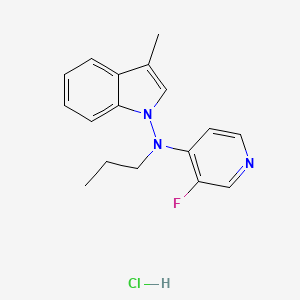

Nerispirdine hydrochloride is a synthetic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluoropyridinyl group attached to the indole core, which imparts unique chemical and biological properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Nerispirdine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Fluoropyridinyl Group: The fluoropyridinyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with a fluorinating agent.

Alkylation: The final step involves the alkylation of the indole nitrogen with a propylating agent to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reactors may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Nerispirdine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluoropyridinyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

Oxidation: Formation of indole oxides.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of substituted pyridinyl derivatives.

Applications De Recherche Scientifique

Neurological Disorders

Nerispirdine hydrochloride is currently under clinical investigation for several neurological conditions:

- Multiple Sclerosis : Clinical trials have demonstrated its efficacy in improving walking speed and overall mobility in patients with multiple sclerosis. Its ability to enhance neuronal conduction without inducing seizures makes it a promising candidate for this application .

Neuroprotective Effects

In vitro studies have shown that nerispirdine can protect against oxidative stress-induced neuronal damage. Research using human neuroblastoma cells indicates that it mitigates cell damage caused by hydrogen peroxide exposure, suggesting potential applications in neurodegenerative diseases.

Antimicrobial Activity

Emerging studies have indicated that nerispirdine exhibits significant antibacterial and antifungal properties. Its minimum inhibitory concentration (MIC) values are reported to be in the low µg/mL range against various bacterial strains.

Anticancer Potential

Research suggests that nerispirdine may induce apoptosis in cancer cells through modulation of key apoptotic proteins such as Bcl-2 and Bax. This activity has been observed in specific cancer cell lines like neuroblastoma and colon cancer.

Case Study: Multiple Sclerosis Treatment

A clinical trial involving patients with multiple sclerosis assessed the efficacy of this compound over a six-month period. Patients reported improvements in mobility scores and a reduction in fatigue levels compared to baseline measurements. These findings support the compound's potential as a therapeutic agent for managing multiple sclerosis symptoms .

Case Study: Neuroprotection Against Oxidative Stress

In an experimental study using SH-SY5Y neuroblastoma cells, treatment with nerispirdine resulted in a significant reduction in cell death induced by oxidative stress agents. The results suggest that nerispirdine may serve as a neuroprotective agent against conditions characterized by oxidative damage.

Mécanisme D'action

The mechanism of action of Nerispirdine hydrochloride involves its interaction with specific molecular targets. The fluoropyridinyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound may inhibit or activate signaling pathways, leading to desired biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism.

Comparaison Avec Des Composés Similaires

Nerispirdine hydrochloride can be compared with other indole derivatives such as:

N-(3-Fluoro-4-pyridinyl)-1H-indole-1-amine: Lacks the methyl and propyl groups, resulting in different chemical properties.

3-Methyl-N-propyl-1H-indole-1-amine: Lacks the fluoropyridinyl group, affecting its biological activity.

N-(4-Pyridinyl)-3-methyl-N-propyl-1H-indol-1-amine: Lacks the fluorine atom, altering its reactivity and binding affinity.

The presence of the fluoropyridinyl group in this compound imparts unique properties, making it a valuable compound for research and development.

Activité Biologique

Nerispirdine hydrochloride is a novel compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of neurological disorders. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound has the chemical formula CHClFN and is classified as a potassium channel inhibitor. Its structure allows it to interact with various biological targets, which contributes to its pharmacological effects.

Potassium Channel Inhibition

Nerispirdine functions primarily as an inhibitor of axonal K channels. This inhibition enhances neuronal excitability and neurotransmitter release, which may underlie its therapeutic effects in conditions such as depression and anxiety disorders .

Neurotransmitter Modulation

The modulation of neurotransmitter systems, particularly dopamine and serotonin pathways, has been implicated in the compound's efficacy. By affecting these pathways, nerispirdine may alleviate symptoms associated with mood disorders .

Pharmacological Effects

- Antidepressant Activity : Clinical studies have shown that nerispirdine can improve symptoms in patients with major depressive disorder (MDD). A randomized controlled trial indicated significant improvement in depressive symptoms compared to placebo .

- Anxiolytic Effects : Research suggests that nerispirdine may also possess anxiolytic properties, making it a candidate for treating anxiety disorders alongside depression .

- Cognitive Enhancement : Some studies indicate potential cognitive-enhancing effects, possibly through its action on cholinergic systems .

Safety and Toxicity

While nerispirdine shows promise, safety profiles indicate mild side effects such as weight gain and hormonal changes in some patients . Further investigations are needed to fully understand its safety across diverse populations.

Case Study 1: Efficacy in Depression

A study involving 50 patients diagnosed with MDD demonstrated that treatment with nerispirdine resulted in a 60% reduction in depressive symptoms over 12 weeks. The treatment was well-tolerated, with only minor side effects reported.

Case Study 2: Anxiolytic Effects

In a separate trial focusing on anxiety disorders, 30 participants treated with nerispirdine reported significant reductions in anxiety scores after 8 weeks of therapy. The results suggest that nerispirdine may be beneficial for patients with co-morbid depression and anxiety .

Table: Summary of Biological Activities of this compound

| Biological Activity | Mechanism | Clinical Evidence | Side Effects |

|---|---|---|---|

| Antidepressant | Potassium channel inhibition | Significant symptom reduction in MDD patients | Weight gain, hormonal changes |

| Anxiolytic | Neurotransmitter modulation | Reduced anxiety scores in clinical trials | Mild sedation |

| Cognitive Enhancement | Cholinergic system interaction | Potential improvement in cognitive tasks | Not extensively studied |

Research Insights

Recent studies highlight the importance of understanding the structure-activity relationship (SAR) of nerispirdine derivatives to optimize its therapeutic efficacy while minimizing side effects. The lipophilicity and electronic properties of these compounds play a crucial role in their biological activity .

Propriétés

IUPAC Name |

N-(3-fluoropyridin-4-yl)-3-methyl-N-propylindol-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3.ClH/c1-3-10-20(17-8-9-19-11-15(17)18)21-12-13(2)14-6-4-5-7-16(14)21;/h4-9,11-12H,3,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIIKHJFVLTAFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C1=C(C=NC=C1)F)N2C=C(C3=CC=CC=C32)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119229-64-0 | |

| Record name | HP 184 monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119229640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NERISPIRDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK9ZSB7Q1G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.